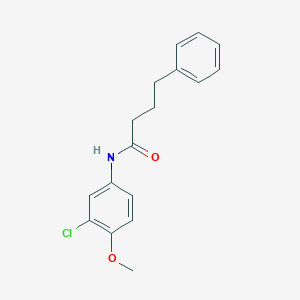![molecular formula C20H20Cl2N2O4 B297541 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B297541.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide, also known as DCMH, is a chemical compound with potential applications in scientific research. It is a hydrazide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D) and has been synthesized through various methods.
作用机制
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth. By inhibiting ALS, this compound disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on plants. Biochemically, it inhibits the activity of ALS, leading to the disruption of amino acid biosynthesis. Physiologically, this compound causes a range of symptoms in plants, including chlorosis, necrosis, and stunted growth.
实验室实验的优点和局限性
One advantage of using 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide in lab experiments is its specificity for ALS, making it a useful tool for studying the biosynthesis of branched-chain amino acids. However, this compound can also be toxic to non-target organisms, making it important to use caution when handling and disposing of the compound. Additionally, this compound may not be effective against all weed species, limiting its usefulness as a herbicide.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of new applications for this compound, such as its potential use as a plant growth regulator for other crops. Additionally, further research is needed to understand the mechanism of action of this compound and its potential impact on non-target organisms.
合成方法
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide can be synthesized through various methods, including the reaction of 2,4-D with hydrazine hydrate and the reaction of 2,4-D with 3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide. The latter method involves the condensation of 2,4-D with 3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide in the presence of a base such as potassium hydroxide.
科学研究应用
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide has potential applications in scientific research, particularly in the field of plant growth regulation. It has been shown to exhibit herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. This compound has also been studied for its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain crops such as rice and wheat.
属性
分子式 |
C20H20Cl2N2O4 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N//'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide |
InChI |
InChI=1S/C20H20Cl2N2O4/c1-4-5-14-8-13(9-18(27-3)19(14)25)11-23-24-20(26)12(2)28-17-7-6-15(21)10-16(17)22/h4,6-12,23H,1,5H2,2-3H3,(H,24,26)/b13-11+ |
InChI 键 |
XQPQVNLEYBFTDT-ACCUITESSA-N |
手性 SMILES |
CC(C(=O)NN/C=C/1\C=C(C(=O)C(=C1)OC)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CC(C(=O)NNC=C1C=C(C(=O)C(=C1)OC)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C(=O)NNC=C1C=C(C(=O)C(=C1)OC)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)

![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)
![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297483.png)
